Improved Process vs. Original Kinoshita Route: Step-Wise Yield Comparison for Late-Stage Intermediate Formation
The original Kinoshita six-step process from compound E3-2 to alectinib hydrochloride achieves a total yield of approximately 8.8%, with the three-step ethyl group introduction sequence (bromine → TIPS-protected ethynyl → ethynyl → ethyl) yielding only approximately 14% for that sub-sequence [1]. In contrast, the improved EP 3556754 / US 11,014,919 process replaces TIPS-acetylene with TMS-acetylene and eliminates the toxic TBAF deprotection step; the alkynylation step (compound IV → III) proceeds in 74% isolated yield at 2 mmol scale, and the subsequent TMS cleavage (III → II) proceeds in 90% isolated yield [2]. This represents an approximately 5.3-fold improvement in the ethyl-group introduction sub-sequence relative to the Kinoshita baseline.
| Evidence Dimension | Isolated chemical yield for ethyl group introduction sub-sequence (three steps) in alectinib synthesis |
|---|---|
| Target Compound Data | Improved process: alkynylation step 74% yield (816 mg at 2 mmol scale) + TMS cleavage step 90% yield (637 mg) [2] |
| Comparator Or Baseline | Original Kinoshita process: approximately 14% total yield for the three-step ethyl introduction (bromine → TIPS-ethynyl → ethynyl → ethyl) [1] |
| Quantified Difference | Approximately 5.3-fold yield improvement for the ethyl introduction sub-sequence; overall process yield improved from ~8.8% to a substantially higher value (exact overall yield not disclosed for the improved full sequence) |
| Conditions | Compound IV → III: PdCl₂(PPh₃) 2 mol%, TMS-acetylene 2.5 eq, TEA 2 eq, DMF, 80 °C, 8–12 h, under N₂. Compound III → II: K₂CO₃ 3 eq, MeOH, RT, 1–2 h. [2] |
Why This Matters
For procurement of late-stage alectinib intermediates, the choice of synthetic route directly governs the expected yield at the customer's downstream coupling step, with the improved process offering >5-fold higher material efficiency and eliminating the use of expensive TIPS-acetylene and toxic TBAF.
- [1] US Patent 11,014,919 B2 / EP 3556754 A1 (Fresenius Kabi). Process for the preparation of alectinib. Paragraphs [0006]–[0013]. Issued May 25, 2021. View Source
- [2] US Patent 11,014,919 B2 / EP 3556754 A1 (Fresenius Kabi). Process for the preparation of alectinib. Example section: Step a (alkynylation) and Step b (cleavage). Issued May 25, 2021. View Source
